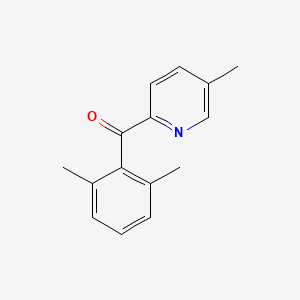

2-(2,6-Dimethylbenzoyl)-5-methylpyridine

Descripción

2-(2,6-Dimethylbenzoyl)-5-methylpyridine is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at position 5 and a 2,6-dimethylbenzoyl moiety at position 2. This structure combines aromatic and electron-donating groups, making it relevant in medicinal chemistry and materials science. The 2,6-dimethylbenzoyl group contributes steric bulk and modulates electronic properties, while the 5-methylpyridine core facilitates interactions with biological targets or materials matrices.

Propiedades

IUPAC Name |

(2,6-dimethylphenyl)-(5-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-10-7-8-13(16-9-10)15(17)14-11(2)5-4-6-12(14)3/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRORIQBOYUGKJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C(=O)C2=C(C=CC=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylbenzoyl)-5-methylpyridine typically involves the Friedel-Crafts acylation reaction. This reaction uses 2,6-dimethylbenzoyl chloride and 5-methylpyridine as starting materials. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl3), under anhydrous conditions. The general reaction scheme is as follows:

Friedel-Crafts Acylation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Análisis De Reacciones Químicas

Types of Reactions

2-(2,6-Dimethylbenzoyl)-5-methylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the benzoyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

Oxidation: 2,6-Dimethylbenzoic acid derivatives.

Reduction: 2-(2,6-Dimethylbenzyl)-5-methylpyridine.

Substitution: Halogenated derivatives of this compound.

Aplicaciones Científicas De Investigación

2-(2,6-Dimethylbenzoyl)-5-methylpyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mecanismo De Acción

The mechanism of action of 2-(2,6-Dimethylbenzoyl)-5-methylpyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural configuration. The benzoyl group and the pyridine ring play crucial roles in binding to the active sites of target proteins, thereby influencing their activity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

a) 2,6-Dimethylbenzoyl vs. 2,3,5,6-Tetrafluorophenyl

In activity-based probes (ABPs) targeting cysteine cathepsins, replacing the 2,6-dimethylbenzoyl group with a 2,3,5,6-tetrafluorophenyl moiety significantly enhanced reactivity toward the active-site cysteine. The fluorinated group increases electrophilicity and reduces metabolic instability associated with ester linkages in the dimethylbenzoyl analog. In vitro studies in RAW 264.7 cells demonstrated superior labeling efficiency for the tetrafluorophenyl derivative, attributed to improved electronic and steric compatibility with the enzyme’s active site .

b) Methoxy vs. Methyl Substitutions

A structurally related compound, 2-(2,6-dimethoxybenzoyl)-5-methylpyridine, replaces methyl groups with methoxy substituents on the benzoyl ring. However, steric hindrance from the bulkier methoxy groups may reduce bioavailability compared to the dimethylbenzoyl analog .

Pyridine Ring Modifications

a) 5-Methylpyridine vs. Ethynyl-Substituted Pyridines

The compound 2-[(3-methoxyphenyl)ethynyl]-5-methylpyridine (M-5MPEP) retains the 5-methylpyridine core but introduces an ethynyl group linked to a methoxyphenyl moiety. This modification enhances rigidity and π-stacking capacity, making it effective as a neutral allosteric ligand (NAL) in multisite pharmacology. In contrast, the dimethylbenzoyl group in the target compound prioritizes hydrophobic interactions over directional π-π stacking .

b) Fluorophenylpyridine Derivatives

2-(2,4-Difluorophenyl)-5-methylpyridine (DFPMPy) replaces the dimethylbenzoyl group with a difluorophenyl ring. Fluorine’s electronegativity improves oxidative stability and dipole interactions, making DFPMPy suitable for optoelectronic applications like OLEDs and dye-sensitized solar cells (DSSCs). The dimethylbenzoyl analog, however, may exhibit better lipid solubility for drug delivery .

Positional Isomerism in Pyridine Derivatives

2,6-Lutidine (2,6-dimethylpyridine) is a positional isomer of 5-methylpyridine derivatives. The absence of a benzoyl group simplifies the structure but reduces functional versatility. Lutidines are primarily used as ligands or bases, whereas the target compound’s benzoyl group enables covalent binding in probe design .

Data Tables

Table 1: Key Structural and Functional Comparisons

Table 2: Metabolic and Electronic Properties

| Compound | Metabolic Stability | Electronic Effect (σ/pKa) | Steric Bulk |

|---|---|---|---|

| This compound | Moderate | Electron-donating (methyl) | High |

| 2-(2,3,5,6-Tetrafluorophenyl)-ABP | High | Electron-withdrawing (F) | Moderate |

| DFPMPy | High | Electron-withdrawing (F) | Low |

| M-5MPEP | Moderate | Mixed (methoxy/ethynyl) | Moderate |

Actividad Biológica

- Molecular Formula : C15H15NO

- IUPAC Name : (2,6-dimethylphenyl)-(3-methylpyridin-2-yl)methanone

- Structural Features : The compound consists of a six-membered aromatic ring with one nitrogen atom, contributing to its polar characteristics and influencing its solubility and reactivity in various environments.

Biological Activity Overview

Research into the biological activity of 2-(2,6-Dimethylbenzoyl)-5-methylpyridine is sparse; however, studies on related pyridine derivatives suggest several potential pharmacological effects:

- Antimicrobial Activity : Some pyridine derivatives have shown antimicrobial properties, which may extend to this compound.

- Anticancer Properties : The compound is being explored for its potential as a lead compound in anticancer drug development due to its structural features that may inhibit tumor growth.

The mechanism of action for this compound remains largely uncharacterized. However, it is hypothesized that the compound may interact with specific molecular targets such as enzymes or receptors:

- Enzyme Inhibition : The benzoyl group and pyridine ring may facilitate binding to active sites of target proteins, modulating their activity.

- Cellular Interactions : Similar compounds have demonstrated interactions with DNA and proteins, indicating potential pathways for biological activity.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(2,6-Dimethylbenzoyl)-4-methylpyridine | Pyridine ring with benzoyl group at position 3 | Different substitution pattern affecting reactivity |

| 4-Methyl-2-pyridone | Contains a carbonyl group at position 2 | Exhibits different biological activities |

| 5-Methyl-3-picoline | Pyridine ring with methyl group at position 5 | Used in agricultural applications |

| 3-Methyl-4-pyridone | Carbonyl group at position 4 | Potential use as an intermediate |

These comparisons highlight the diversity within pyridine derivatives and underscore how specific substitutions can influence both chemical behavior and biological activity.

Q & A

Basic: What spectroscopic and chromatographic methods are recommended for characterizing 2-(2,6-Dimethylbenzoyl)-5-methylpyridine?

Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to resolve aromatic protons (e.g., dimethylbenzoyl and pyridine substituents). For example, methyl groups on the benzoyl ring typically appear as singlets in -NMR (δ ~2.5 ppm).

- High-Performance Liquid Chromatography (HPLC): Optimize mobile phases using ammonium acetate buffers (pH 6.5) paired with acetonitrile gradients to assess purity and resolve degradation products .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., calculated vs. observed m/z for : 225.1154) .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid dust formation to prevent inhalation risks .

- Ventilation: Conduct reactions in fume hoods to mitigate vapor exposure.

- Spill Management: Collect spills using non-sparking tools and store in sealed containers for hazardous waste disposal. Note that chronic toxicity data remain incomplete; treat all handling as high-risk .

Advanced: How can synthetic yields be optimized for this compound under varying conditions?

Answer:

- Reaction Solvent and Temperature: Acetonitrile at 180°C for 6 hours has demonstrated moderate yields (34%) in analogous pyridine derivatization reactions. Microwave-assisted synthesis may reduce reaction times .

- Catalyst Screening: Test palladium or copper catalysts for cross-coupling steps. For example, Suzuki-Miyaura coupling could link dimethylbenzoyl and methylpyridine moieties.

| Condition | Yield | Reference |

|---|---|---|

| Acetonitrile, 180°C, 6h | 34% | |

| Microwave, 150°C, 2h | Pending | – |

Advanced: What structural modifications enhance selectivity in enzyme inhibition studies (e.g., cathepsin inhibitors)?

Answer:

- Electron-Deficient Substituents: Replace the 2,6-dimethylbenzoyl group with a 2,3,5,6-tetrafluorophenyl moiety to reduce metabolic instability and improve cysteine protease selectivity (e.g., cathepsin S over B/K/L) .

- Linker Optimization: Introduce hexamethylene diamine linkers between the benzoyl group and fluorophores to balance steric effects and binding affinity .

| Modification | Selectivity Ratio (CatS/CatB) | Reference |

|---|---|---|

| 2,6-Dimethylbenzoyl | 1:5 | |

| 2,3,5,6-Tetrafluorophenyl | 1:20 |

Advanced: How should researchers address contradictions in reported biological activity data?

Answer:

- Metabolite Interference: Screen for hydrolyzed metabolites (e.g., ester cleavage products) that may exhibit off-target effects. Use stable isotope labeling to track degradation pathways.

- Enzyme Assay Conditions: Standardize pH (6.0–7.4) and redox conditions to minimize variability. For example, cathepsin activity is highly pH-dependent .

- Structural Analog Comparisons: Benchmark against inhibitors like M-5MPEP (a 5-methylpyridine derivative) to validate assay reproducibility .

Basic: What parameters are critical for validating purity in chromatographic analyses?

Answer:

- Column Selection: Use C18 reverse-phase columns with 5-µm particle size for optimal resolution.

- Mobile Phase: Ammonium acetate (15.4 g/L, pH 6.5) with 0.1% trifluoroacetic acid (TFA) improves peak symmetry .

- Detection Wavelength: UV detection at 254 nm captures aromatic π→π* transitions.

Advanced: What computational strategies predict binding affinity with target enzymes?

Answer:

- Molecular Docking: Use AutoDock Vina to model interactions between the dimethylbenzoyl group and catalytic cysteine residues (e.g., cathepsin S). Prioritize ligands with ΔG < -8 kcal/mol .

- QSAR Modeling: Corporate Hammett constants (σ) for substituents to predict electronic effects on inhibition potency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.